Biosynthetic Conversion Efficiency: AHBA vs. Related Shikimate Pathway Intermediates
In cell-free extracts from ansamycin-producing bacteria, 3-amino-5-hydroxybenzoic acid (AHBA) is produced with high efficiency from its immediate precursor, 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), achieving a 95% conversion rate. In contrast, the canonical shikimate pathway intermediate 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) does not yield any detectable AHBA (0% conversion), confirming that AHBA biosynthesis operates through a dedicated aminoshikimate pathway [1].
| Evidence Dimension | Enzymatic Conversion Yield |
|---|---|
| Target Compound Data | 95% conversion to AHBA from aminoDHS |
| Comparator Or Baseline | DAHP (canonical shikimate pathway intermediate): 0% conversion to AHBA |
| Quantified Difference | AHBA pathway specific activity; canonical pathway inactive |
| Conditions | Cell-free extracts from *Amycolatopsis mediterranei* S699 and *Streptomyces collinus* Tü1892 |
Why This Matters
This data demonstrates that AHBA is not simply a general metabolite but the product of a highly specific, non-redundant biosynthetic pathway, underscoring its irreplaceable role in the industrial fermentation of ansamycin antibiotics.
- [1] Kim, C. G., et al. (1996). Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. J. Am. Chem. Soc., 118(32), 7486–7491. doi:10.1021/ja9601292 View Source
